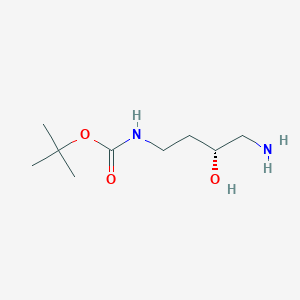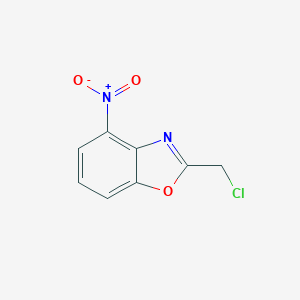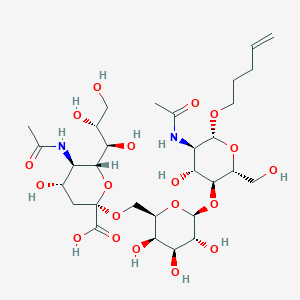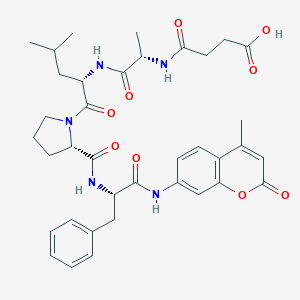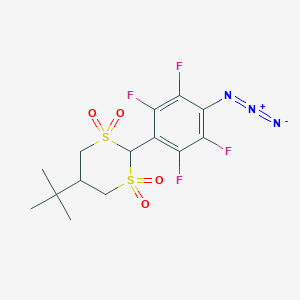
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a synthetic compound that has gained interest in the scientific community due to its potential applications in biological research. This compound has unique chemical properties that make it a valuable tool for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- involves the formation of covalent bonds with specific amino acid residues in proteins. This covalent bond formation can lead to changes in protein structure and function, which can be used to study protein-protein interactions and enzyme activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- are dependent on the specific proteins that it interacts with. This compound has been shown to inhibit the activity of certain enzymes and disrupt protein-protein interactions. These effects can be used to study biological processes and develop new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- in lab experiments include its high purity, stability, and specificity for certain proteins. However, the limitations of using this compound include its high cost, complex synthesis method, and potential toxicity to cells.
Orientations Futures
There are many potential future directions for research involving 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans-. These include developing new methods for synthesizing this compound, identifying new proteins that it can interact with, and using it to develop new drugs for treating diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on cells and organisms.
In conclusion, 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a valuable tool for studying biological processes and developing new drugs. Its unique chemical properties make it a valuable asset in scientific research, and its potential future directions make it an exciting area for further study.
Méthodes De Synthèse
The synthesis of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with sodium azide and tert-butyl thiol in the presence of a catalyst. This method yields a high purity product that can be used for scientific research.
Applications De Recherche Scientifique
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- has a wide range of potential applications in scientific research. This compound can be used as a probe to study biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It can also be used as a tool for drug discovery and development.
Propriétés
Numéro CAS |
152821-27-7 |
|---|---|
Nom du produit |
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- |
Formule moléculaire |
C14H15F4N3O4S2 |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
2-(4-azido-2,3,5,6-tetrafluorophenyl)-5-tert-butyl-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C14H15F4N3O4S2/c1-14(2,3)6-4-26(22,23)13(27(24,25)5-6)7-8(15)10(17)12(20-21-19)11(18)9(7)16/h6,13H,4-5H2,1-3H3 |
Clé InChI |
WDOUDTBHUVGDCV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CS(=O)(=O)C(S(=O)(=O)C1)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
SMILES canonique |
CC(C)(C)C1CS(=O)(=O)C(S(=O)(=O)C1)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Synonymes |
2-(4'-azidotetrafluorophenyl)-5-tert-butyl-1,3-dithiane-bis-sulfone 2-ABDBS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



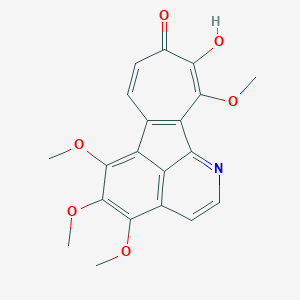
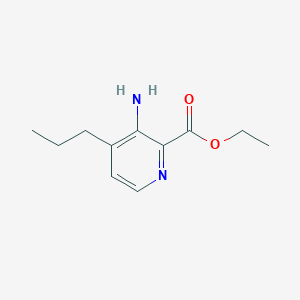
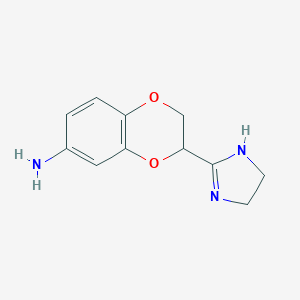
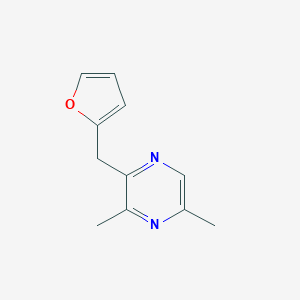

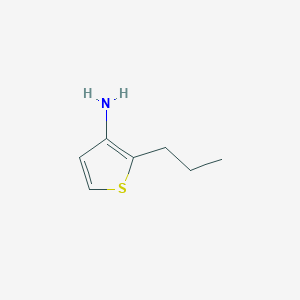
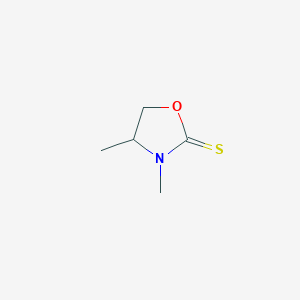
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
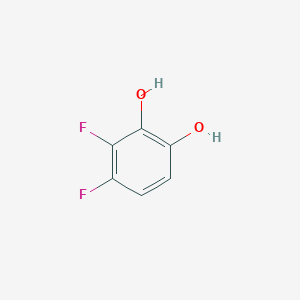
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
